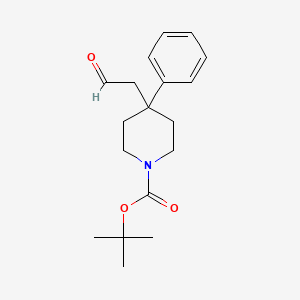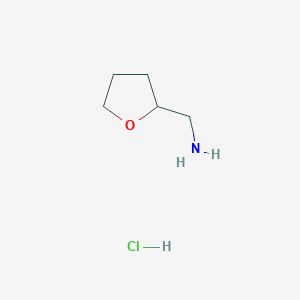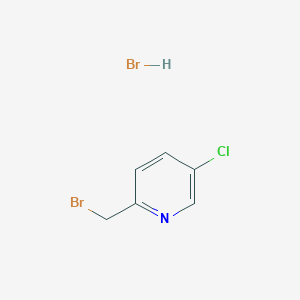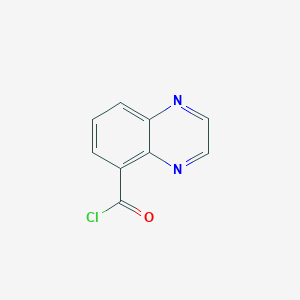
2-(Benzyloxy)-6-hydroxybenzoic acid
説明
2-(Benzyloxy)-6-hydroxybenzoic acid is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . It is also known by various synonyms such as 2-benzyloxy benzoic acid, 2-phenylmethoxy benzoic acid, and benzyloxybenzoic acid .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzyloxy group and a carboxylic acid group attached to a benzene ring . The compound has a molecular formula of C14H12O3 .Chemical Reactions Analysis
In the context of chemical reactions, this compound can participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H12O3, an average mass of 228.243 Da, and a monoisotopic mass of 228.078644 Da .科学的研究の応用
Molecular Structures and Theoretical Calculations
Research has been conducted on the molecular structures of related compounds, such as benzoic acid and 2-hydroxybenzoic acid. These studies, employing gas-phase electron diffraction and quantum chemical calculations, have provided insights into the conformations and structural parameters of these molecules, which are relevant for understanding the properties of 2-(benzyloxy)-6-hydroxybenzoic acid as well (Aarset, Page, & Rice, 2006).
Photodegradation Studies
Studies on the photodegradation of compounds similar to this compound, such as parabens and hydroxybenzoic acids, provide valuable information on their stability and behavior under exposure to light. This research is crucial for understanding how such compounds might degrade in environmental or laboratory settings (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Metabolism and Biodegradation
Investigations into the metabolism and biodegradation of related compounds, like 2-hydroxybenzoic acid, offer insights into the metabolic pathways and potential environmental impact of this compound. Understanding these processes is important for assessing the compound's ecological footprint and potential biotechnological applications (Bonting & Fuchs, 1996).
Synthetic Applications
Research into the synthesis of compounds structurally similar to this compound, like various hydroxybenzoic acids, reveals methodologies and techniques that could potentially be adapted for the synthesis of this compound. These methods include reactions like bromination, diazotization, and hydrolysis, which are key to synthesizing a wide range of organic compounds (Feng Yu-chuan, 2012).
Glycosylation Reactions in Plants
Studies on the activity of Arabidopsis glycosyltransferases towards compounds like 2-hydroxybenzoic acid shed light on the potential of this compound in plant biochemistry. Understanding these reactions can help in manipulating plant metabolic pathways for agricultural and biotechnological applications (Lim et al., 2002).
Electrochemical Behavior
Research into the electrochemical behavior of hydroxybenzoic acids, including studies on their oxidation and reduction at various electrodes, is relevant for understanding the electrochemical properties of this compound. This information is vital for applications in electrochemistry and materials science (Eriksson & Nyholm, 2001).
Polymer Synthesis
Investigations into the synthesis of polymers using hydroxybenzoic acid derivatives highlight potential applications of this compound in polymer science. This includes the development of new materials with specific physical and chemical properties (Kricheldorf, Zang, & Schwarz, 1982).
作用機序
Safety and Hazards
The safety data sheet for 2-(Benzyloxy)-6-hydroxybenzoic acid indicates that it is harmful if swallowed . It causes serious eye damage and is suspected of damaging the unborn child . Precautionary measures include avoiding ingestion, wearing protective clothing, and seeking immediate medical attention in case of exposure .
特性
IUPAC Name |
2-hydroxy-6-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAGTZXHCWMZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Poly[(methyl)(aminoethylaminopropyl)siloxane]-poly(dimethylsiloxane)](/img/structure/B3280562.png)




